Cas no 6972-71-0 (4,5-Dimethyl-2-nitroaniline)

4,5-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C₈H₁₀N₂O₂, featuring a nitro group and an amine group on a dimethyl-substituted benzene ring. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its well-defined structure and reactivity make it valuable for producing azo dyes and other nitrogen-containing derivatives. The dimethyl substitution enhances stability and influences the electronic properties of the aromatic ring, facilitating controlled functionalization. With a high purity grade, it ensures consistent performance in synthetic applications. Proper handling is advised due to its potential sensitivity to light and heat.
4,5-Dimethyl-2-nitroaniline structure
4,5-Dimethyl-2-nitroaniline structure
商品名:4,5-Dimethyl-2-nitroaniline
CAS番号:6972-71-0
MF:C8H10N2O2
メガワット:166.1772
MDL:MFCD00007811
CID:85806
PubChem ID:81445

4,5-Dimethyl-2-nitroaniline 化学的及び物理的性質

名前と識別子

    • 4,5-Dimethyl-2-nitroaniline
    • 2-Nitro-4,5-Dimethyl Aniline
    • 6-Nitro-3,4-xylidine
    • 4,5-dimethyl-2-nitro-benzenamin
    • Benzenamine, 4,5-dimethyl-2-nitro-
    • 3,4-Xylidine, 6-nitro-
    • 2-Nitro-4,5-dimethylaniline
    • O1U4USE3TJ
    • 4,5-dimethyl-2-nitrophenylamine
    • PINGKGKKUSYUAW-UHFFFAOYSA-N
    • 2-Nitro-4,5-xylidine
    • 3,4-Dimethyl-6-nitroaniline
    • 3, 6-nitro-
    • 4-Amino-5-nitro-o-xylene
    • Benzenamine,5-dimethyl-2-nitro-
    • 2-Amino-4,5-dimethylnitrobenzene
    • Z104477752
    • NSC-62010
    • MFCD00007811
    • UNII-O1U4USE3TJ
    • 4 pound not5-Dimethyl-2-nitroaniline
    • 1,2-Dimethyl-4-nitro-5-aminobenzol
    • EN300-20327
    • 4,5-DIMETHYL-2-NITROBENZENAMINE
    • CCG-302562
    • EINECS 230-211-5
    • AE-562/40208761
    • STR08532
    • SY039772
    • 6972-71-0
    • FT-0617200
    • 6-NITRO-3,4-DIMETHYLANILINE
    • 1-AMINO-3,4-DIMETHYL-6-NITROBENZENE
    • 4,5-Dimethyl-2-nitro-phenylamine
    • BP-11462
    • NS00036935
    • CS-W010808
    • AB01334138-02
    • AKOS000119388
    • SCHEMBL348272
    • 4,5-Dimethyl-2-nitroaniline, 97%
    • A836623
    • NCGC00341738-01
    • W-104597
    • InChI=1/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H
    • NSC62010
    • DTXSID2064529
    • NSC 62010
    • AM83224
    • DB-013485
    • STK372008
    • DTXCID6046553
    • MDL: MFCD00007811
    • インチ: 1S/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H3
    • InChIKey: PINGKGKKUSYUAW-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C([H])=C(C([H])([H])[H])C(C([H])([H])[H])=C([H])C=1N([H])[H])=O
    • BRN: 2209637

計算された属性

  • せいみつぶんしりょう: 166.07400
  • どういたいしつりょう: 166.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 71.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.2275 (estimate)
  • ゆうかいてん: 139-141 °C (lit.)
  • ふってん: 335.7℃ at 760 mmHg
  • フラッシュポイント: 335.7 °C at 760 mmHg
  • 屈折率: 1.6273 (estimate)
  • PSA: 71.84000
  • LogP: 2.89820
  • ようかいせい: 使用できません

4,5-Dimethyl-2-nitroaniline セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H312-H315-H319-H332-H335
  • 警告文: P261-P280-P305 + P351 + P338
  • 危険物輸送番号:UN2811
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • 危険レベル:6.1
  • 危険レベル:6.1
  • 包装グループ:III
  • 包装等級:III
  • 包装カテゴリ:III
  • リスク用語:R36/37/38
  • TSCA:Yes
  • セキュリティ用語:6.1

4,5-Dimethyl-2-nitroaniline 税関データ

  • 税関コード:2921430090
  • 税関データ:

    中国税関コード:

    2921430090

    概要:

    2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

    要約:

    HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4,5-Dimethyl-2-nitroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1016-25G
4,5-dimethyl-2-nitroaniline
6972-71-0 97%
25g
¥ 250.00 2023-03-14
Enamine
EN300-20327-2.5g
4,5-dimethyl-2-nitroaniline
6972-71-0 95.0%
2.5g
$25.0 2025-02-20
Chemenu
CM191829-500g
4,5-Dimethyl-2-nitroaniline
6972-71-0 95+%
500g
$1272 2022-06-10
Apollo Scientific
OR0414-5g
4,5-Dimethyl-2-nitroaniline
6972-71-0 98+%
5g
£17.00 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1040224-100g
4,5-Dimethyl-2-nitroaniline
6972-71-0 98%
100g
¥1065 2023-04-13
abcr
AB224005-25g
4,5-Dimethyl-2-nitroaniline, 95%; .
6972-71-0 95%
25g
€94.00 2024-04-16
Alichem
A012001285-1g
4,5-DiMethyl-2-nitroaniline
6972-71-0 95%
1g
$1460.20 2023-09-01
Fluorochem
041920-10g
4,5-Dimethyl-2-nitroaniline
6972-71-0 95+%
10g
£13.00 2022-03-01
abcr
AB224005-25 g
4,5-Dimethyl-2-nitroaniline, 95%; .
6972-71-0 95%
25g
€83.50 2022-09-01
TRC
D457035-10g
4,5-Dimethyl-2-nitroaniline
6972-71-0
10g
$138.00 2023-05-18

4,5-Dimethyl-2-nitroaniline サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:6972-71-0)4,5-Dimethyl-2-nitroaniline
注文番号:CL5538
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:24
価格 ($):discuss personally

4,5-Dimethyl-2-nitroaniline 関連文献

4,5-Dimethyl-2-nitroanilineに関する追加情報

Introduction to 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0)

4,5-Dimethyl-2-nitroaniline, identified by its Chemical Abstracts Service (CAS) number 6972-71-0, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its nitro and methyl substituents on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various functional materials and bioactive molecules.

The structural framework of 4,5-Dimethyl-2-nitroaniline consists of a nitro group attached to the second carbon position of a benzene ring, which is further substituted with two methyl groups at the fourth and fifth positions. This particular arrangement imparts distinct reactivity patterns, making it a versatile building block for further chemical modifications. The nitro group, known for its electrophilic nature, facilitates nucleophilic aromatic substitution reactions, while the methyl groups enhance steric hindrance and influence electronic distribution across the aromatic system.

In recent years, 4,5-Dimethyl-2-nitroaniline has been extensively studied for its potential applications in medicinal chemistry. Its nitro-substituted aromatic core is a common motif in many pharmacologically active compounds. Researchers have leveraged its reactivity to develop novel derivatives with enhanced biological activity. For instance, studies have demonstrated its utility in synthesizing antimicrobial agents and anticancer drugs. The presence of both nitro and methyl groups allows for diverse functionalization strategies, enabling the creation of complex molecular architectures with tailored properties.

One of the most compelling aspects of 4,5-Dimethyl-2-nitroaniline is its role as a precursor in the synthesis of advanced materials. The compound’s ability to undergo selective reduction or coupling reactions makes it an excellent candidate for constructing conductive polymers and organic semiconductors. These materials are increasingly relevant in the development of flexible electronics, solar cells, and light-emitting diodes (LEDs). The nitro group can be reduced to an amine, introducing polar functional groups that enhance intermolecular interactions and material performance.

Recent advancements in computational chemistry have further highlighted the importance of 4,5-Dimethyl-2-nitroaniline. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with specific binding affinities to biological targets. By integrating machine learning algorithms with traditional synthetic methodologies, researchers can predict optimal reaction pathways and predict the outcomes of chemical transformations with remarkable accuracy. This synergy between experimental chemistry and computational modeling has accelerated the discovery of new derivatives with improved pharmacological profiles.

The industrial significance of 4,5-Dimethyl-2-nitroaniline cannot be overstated. Its synthesis involves well-established organic reactions that are scalable for industrial production. Companies specializing in fine chemicals have adopted optimized protocols to produce this compound in high yields and purity. Such advancements ensure that researchers worldwide have access to reliable supplies of this valuable intermediate, fostering innovation across multiple scientific disciplines.

Environmental considerations also play a crucial role in the handling and application of 4,5-Dimethyl-2-nitroaniline. Modern synthetic routes emphasize green chemistry principles, minimizing waste generation and reducing hazardous byproducts. For example, catalytic methods have been developed to achieve selective transformations without excessive use of solvents or harsh reagents. These sustainable practices align with global efforts to promote environmentally responsible chemical manufacturing.

The future prospects for 4,5-Dimethyl-2-nitroaniline are promising, driven by ongoing research into its applications in drug discovery and material science. As our understanding of molecular interactions deepens, new opportunities will emerge for exploiting its unique structural features. Collaborative efforts between academia and industry will be essential to translate laboratory findings into practical solutions that address societal challenges.

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